molecular formula C12H18O3 B13082086 2-(2,2-Dimethylpropanoyl)-5-methylcyclohexane-1,3-dione

2-(2,2-Dimethylpropanoyl)-5-methylcyclohexane-1,3-dione

Cat. No.: B13082086
M. Wt: 210.27 g/mol
InChI Key: LOXHTKLPOJGMRE-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylpropanoyl)-5-methylcyclohexane-1,3-dione is a cyclohexane-1,3-dione derivative characterized by a 5-methyl group on the cyclohexane ring and a 2,2-dimethylpropanoyl substituent at the C2 position. The parent compound, 5-methylcyclohexane-1,3-dione (C7H10O2), is a colorless to pale yellow liquid with a molecular weight of 126.15 g/mol, density of 1.055 g/mL, and boiling point of 128–130°C . The addition of the 2,2-dimethylpropanoyl group likely increases molecular weight and steric bulk, influencing solubility, reactivity, and biological activity.

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

2-(2,2-dimethylpropanoyl)-5-methylcyclohexane-1,3-dione

InChI

InChI=1S/C12H18O3/c1-7-5-8(13)10(9(14)6-7)11(15)12(2,3)4/h7,10H,5-6H2,1-4H3

InChI Key

LOXHTKLPOJGMRE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C(C(=O)C1)C(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylpropanoyl)-5-methylcyclohexane-1,3-dione typically involves the reaction of 5-methylcyclohexane-1,3-dione with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropanoyl)-5-methylcyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides and esters.

Scientific Research Applications

2-(2,2-Dimethylpropanoyl)-5-methylcyclohexane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropanoyl)-5-methylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity through binding to the active site or modulation of receptor activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

  • Steric and Electronic Effects: The target compound’s 2,2-dimethylpropanoyl group introduces significant steric hindrance compared to smaller substituents like fluorine (e.g., 2-(2,2-difluoropropanoyl) derivative, ) or bromophenyl groups (e.g., compound 5d, ). This may reduce reactivity in nucleophilic reactions but enhance stability.
  • Synthetic Efficiency : Bromophenyl derivatives (e.g., 5c, 5d) exhibit high yields (78–84%), suggesting robust synthetic routes for bulky substituents . Similar methods may apply to the target compound.
  • Cost and Availability : The bromophenyl derivative () is priced at €331–766 per 25–250 mg, indicating that halogenated analogues are costly research chemicals .
Herbicidal Activity

Cyclohexane-1,3-dione derivatives are widely explored as herbicides. For example, 2-[1-(allyloxyamino)propylidene]-5-methylcyclohexane-1,3-dione hydrate () is a precursor in selective herbicide synthesis .

Pharmacological Potential
  • HCAR2 Agonists: highlights MK-6892, a potent HCAR2 agonist with a large scaffold, emphasizing that steric bulk can enhance receptor selectivity . The target compound’s dimethylpropanoyl group may similarly influence binding pocket interactions.
  • Neuroprotective Effects : Phthalimide derivatives () with trifluoromethyl or bromophenyl groups exhibit antiamnesic effects in mice . While the target compound lacks a phthalimide ring, its ketone groups may interact with neurological targets.

Physicochemical Properties

  • Solubility : The parent compound (5-methylcyclohexane-1,3-dione) is a liquid , whereas halogenated or aryl-substituted derivatives (e.g., ) are likely solids due to increased molecular weight and crystallinity.
  • Thermal Stability: The difluoropropanoyl derivative () lacks reported boiling points, but its fluorinated groups may lower boiling points compared to non-halogenated analogues.

Biological Activity

2-(2,2-Dimethylpropanoyl)-5-methylcyclohexane-1,3-dione is an organic compound that has garnered interest in various scientific fields due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant case studies.

  • Molecular Formula : C12H18O3
  • Molecular Weight : 210.27 g/mol
  • IUPAC Name : this compound
  • Chemical Structure : The compound features a cyclohexane ring with a dimethylpropanoyl substituent and a methyl group, contributing to its distinct chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may function as an inhibitor or activator of specific enzymes. Its mechanism involves:

  • Enzyme Inhibition : Binding to the active site of enzymes to prevent their function.
  • Receptor Modulation : Altering receptor activity which can influence cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as:

  • Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.
  • Induction of Reactive Oxygen Species (ROS) : Leading to oxidative stress and subsequent cell death.

Case Studies

  • Antimicrobial Efficacy Study
    • A study assessed the antimicrobial effects of this compound against Staphylococcus aureus and Candida albicans. Results showed a significant reduction in microbial viability at specific concentrations, indicating potential as a therapeutic agent in treating infections.
  • Anticancer Research
    • In vitro experiments demonstrated that the compound could inhibit the proliferation of breast cancer cell lines (MCF-7). The study highlighted that treatment with varying concentrations led to increased apoptosis markers and reduced cell viability.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
5-Methylcyclohexane-1,3-dioneC7H10O2Antimicrobial and anticancer properties
2,2-Dimethylpropanoyl chlorideC5H11ClOIntermediate in organic synthesis

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